6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring attached to a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of pyridine-3-carboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated pyridine derivatives with nucleophiles in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic structures. It serves as a precursor for various functionalized molecules used in catalysis and materials science .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an anti-inflammatory and antimicrobial agent .
Industry: In the industrial sector, it is used in the synthesis of dyes and pigments, as well as in the development of new materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt metabolic pathways and lead to therapeutic effects in various diseases .
Comparison with Similar Compounds
Pyridine derivatives: Compounds like 2-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid.
Dihydropyridine derivatives: Compounds such as 1,6-dihydropyridine-3-carboxylic acid.
Uniqueness: 6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H10N2O3 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
6-oxo-1-(pyridin-3-ylmethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11-4-3-10(12(16)17)8-14(11)7-9-2-1-5-13-6-9/h1-6,8H,7H2,(H,16,17) |
InChI Key |
OCKKSLFZVQRZJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(C=CC2=O)C(=O)O |
Origin of Product |
United States |
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